![molecular formula C24H24N4O2 B2369752 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540478-76-0](/img/structure/B2369752.png)

9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

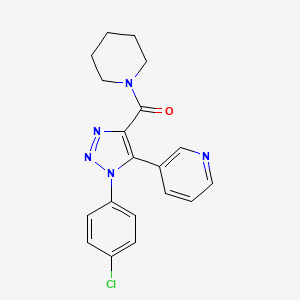

The compound “9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a potentially biologically active compound . It belongs to the class of compounds known as quinazolinones, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of this compound involves a sequence of spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS . It has been synthesized in relatively high yields by the condensation reaction of an aldehyde and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole or 3-amino-1,2,4-triazole .Molecular Structure Analysis

The structure of this compound was determined through a sequence of spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS . In the crystal, a layered structure is formed by N—H…N and C—H…O hydrogen bonds plus slipped π-stacking interactions, with the fused cyclohexene rings projecting to either side .Chemical Reactions Analysis

The compound is synthesized via a condensation reaction of an aldehyde and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole or 3-amino-1,2,4-triazole . The reaction is carried out in acetic acid as both solvent and catalyst at room temperature .Wissenschaftliche Forschungsanwendungen

Neuroprotective and Anti-neuroinflammatory Agents

The compound has shown promising neuroprotective and anti-inflammatory properties. It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Energetic Materials

The compound has been used in the synthesis of [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials. These materials have shown excellent insensitivity toward external stimuli and very good calculated detonation performance .

Luminescent Properties

The annulation of the triazole ring to the quinazoline core has been found to have a considerable impact on emission behavior and solvatochromic properties .

Catalyst in Chemical Reactions

The compound has been used in the synthesis of quinazolinone derivatives. The process offers several advantages, including mild reaction conditions, easy reagent preparation, a green process, short reaction times, high yields, and a straightforward procedure with the possibility of catalyst reusability .

Biological Activities

Quinazoline derivatives, which include the compound , have been found to have significant biological activities. These include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Photophysical Properties

The compound has been studied for its photophysical properties. It was revealed that the annulation of the triazole ring to the quinazoline core had a considerable impact on emission behavior and solvatochromic properties .

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of [1,2,4]triazolo[5,1-b]quinazolinones , which are known for their significant biological activities . .

Mode of Action

Compounds in the [1,2,4]triazolo[5,1-b]quinazolinone class are known for their diverse biological activities . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that [1,2,4]triazolo[5,1-b]quinazolinones can interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions are subject to further investigation.

Result of Action

Compounds in the [1,2,4]triazolo[5,1-b]quinazolinone class are known for their diverse biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.

Action Environment

It is known that the synthesis of [1,2,4]triazolo[5,1-b]quinazolinones can be influenced by various factors, including the use of different solvents

Zukünftige Richtungen

The compound “9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” and similar compounds have potential for further exploration due to their diverse biological activities . Future research could focus on investigating the specific biological activities of this compound, optimizing its synthesis, and exploring its potential applications in pharmaceutical chemistry.

Eigenschaften

IUPAC Name |

9-(4-hydroxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-14-5-4-6-16(11-14)22-26-23-25-18-12-24(2,3)13-19(30)20(18)21(28(23)27-22)15-7-9-17(29)10-8-15/h4-11,21,29H,12-13H2,1-3H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDXVMSYNGXISO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(C4=C(CC(CC4=O)(C)C)NC3=N2)C5=CC=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2369672.png)

![[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2369678.png)

![2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B2369681.png)

![3-Methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2369687.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2369689.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2369691.png)